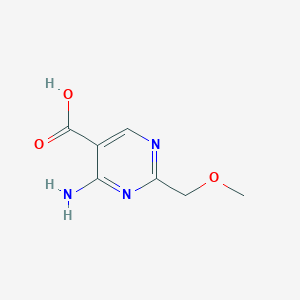![molecular formula C11H16ClNO2 B1378659 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride CAS No. 1423025-26-6](/img/structure/B1378659.png)
3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride is complex. The InChI code for this compound is1S/C11H15NO2.ClH/c1-9-3-2-4-10(7-9)8-12-6-5-11(13)14;/h2-4,7,12H,5-6,8H2,1H3,(H,13,14);1H . This indicates the presence of a chloride ion (Cl-) along with the organic molecule. Physical And Chemical Properties Analysis
The molecular weight of 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride is 229.71 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Synthesis and Antimicrobial Activity
One of the primary scientific research applications of derivatives related to 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride involves their synthesis and evaluation for antimicrobial activity. A study by Mickevičienė et al. (2015) explored the synthesis of N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties. The synthesized compounds exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, along with significant antifungal activity against Candida tenuis and Aspergillus niger. This research highlights the potential use of these compounds in developing new antimicrobial agents [Mickevičienė et al., 2015].
Hydrogen Bonding and Polymorphism
Another application area is in the study of hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate. Podjed and Modec (2022) researched three amino alcohols, including derivatives similar to 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid, reacting with quinaldinic acid to yield various salts. These studies provide insights into the hydrogen bonding patterns and polymorphic behaviors of amino acid derivatives, which are crucial for designing drugs with desired solubility and stability properties [Podjed & Modec, 2022].
Enantioseparation
The enantioseparation capabilities of 2-(3-Methylphenyl)propanic acid and its isomers have been examined for their potential in resolving racemic mixtures into their enantiomers, which is vital for the synthesis of chiral drugs. Jin et al. (2020) demonstrated successful enantioseparation of these acids using countercurrent chromatography, indicating the utility of these compounds in chiral drug synthesis and pharmaceutical research [Jin et al., 2020].
Fluorescence Derivatisation
The derivatization of amino acids for fluorescence studies represents another significant application. Frade et al. (2007) investigated 3-(Naphthalen-1-ylamino)propanoic acid derivatives for their potential as fluorescent derivatizing agents. These derivatives showed strong fluorescence, making them suitable for biological assays and the study of biochemical pathways [Frade et al., 2007].
Polymer Modification and Antibacterial Activity
Additionally, Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid derivatives. These modifications enhanced the hydrogels' swelling properties and thermal stability, indicating potential applications in medical and pharmaceutical fields, especially due to their enhanced antibacterial and antifungal activities [Aly & El-Mohdy, 2015].
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(aminomethyl)-3-(3-methylphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMLYUFZYFSEGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

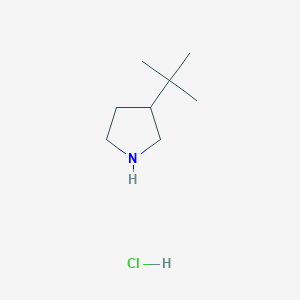
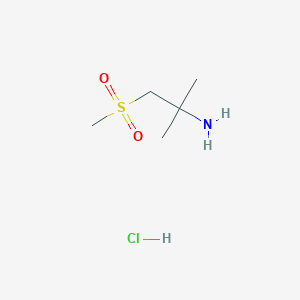
![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride](/img/structure/B1378579.png)
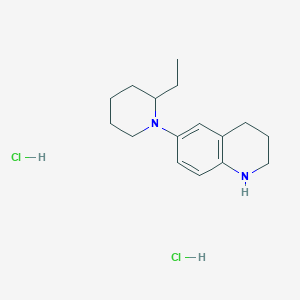
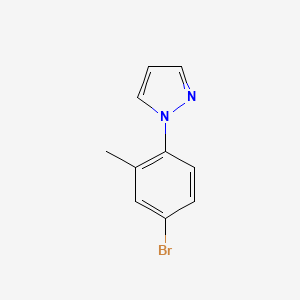
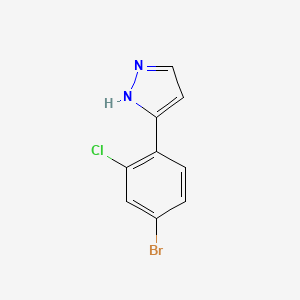
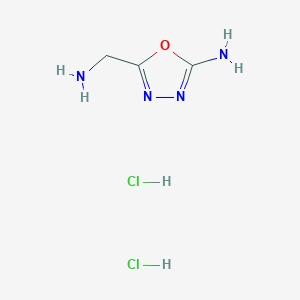
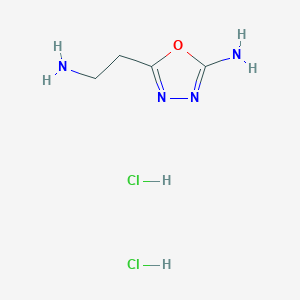
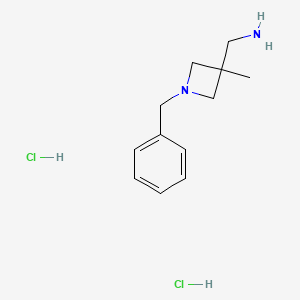
![2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride](/img/structure/B1378591.png)
![N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1378593.png)
![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol](/img/structure/B1378596.png)
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B1378597.png)
